molecular formula C19H24N4O2 B4285220 N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide

N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4285220
M. Wt: 340.4 g/mol
InChI Key: PPOBQQBBSFKPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, also known as MP-10, is a chemical compound that has been widely studied for its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives, which have been shown to have a range of pharmacological effects.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in a range of diseases, including depression, anxiety, and schizophrenia. In animal studies, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects, as well as antipsychotic effects. N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

Mechanism of Action

The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions are believed to underlie the anxiolytic, antidepressant, and antipsychotic effects of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to have anxiolytic and sedative effects, as well as antipsychotic effects.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high purity and good yield in synthesis, as well as its well-characterized pharmacological effects. However, there are also some limitations to using N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide. One area of interest is the development of more selective and potent compounds that target specific receptors in the brain. Another area of interest is the study of the long-term effects of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide on brain function and behavior. Finally, the potential use of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in combination with other drugs for the treatment of psychiatric disorders is an area of ongoing research.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. The synthesis method of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been optimized to yield a high purity product with a good yield. N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects, and has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. While there are some limitations to using N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments, there are several future directions for research on this compound.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-6-7-18(25-2)17(13-15)21-19(24)23-11-9-22(10-12-23)14-16-5-3-4-8-20-16/h3-8,13H,9-12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOBQQBBSFKPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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